A Comprehensive Technical Guide to the Chemical Properties of 4-Amino-L-phenylalanine
A Comprehensive Technical Guide to the Chemical Properties of 4-Amino-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-L-phenylalanine, an unnatural amino acid, serves as a versatile building block in biomedical research and drug development. Its unique structure, featuring an amino group on the phenyl ring, imparts distinct chemical properties that make it a valuable tool for introducing novel functionalities into peptides and proteins. This technical guide provides an in-depth overview of the chemical properties of 4-Amino-L-phenylalanine, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Chemical and Physical Properties
4-Amino-L-phenylalanine is a white to off-white crystalline powder.[1] It is the L-enantiomer of 4-aminophenylalanine.[2] The hydrochloride salt is also commonly used and is a white to off-white powder.[3]
Table 1: General Properties of 4-Amino-L-phenylalanine
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₂ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 232 - 240 °C | [1] |
| Boiling Point | 383.5 ± 32.0 °C at 760 mmHg | [4] |
| Optical Rotation | [α]D²⁰ = -42 ±4 ° (c=1 in water) | [1] |
Table 2: Solubility of 4-Amino-L-phenylalanine
| Solvent | Solubility | Reference |
| Water | 3.33 mg/mL (18.48 mM) | [5] |
| DMSO | < 1 mg/mL (insoluble or slightly soluble) | [5] |
| Methanol | Soluble | [6] |
| Ethanol | Soluble | [6] |
Note: Solubility in water can be enhanced with warming and sonication.[5]
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 4-Amino-L-phenylalanine provides characteristic signals for the aromatic, alpha-carbon, and beta-carbon protons.
¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon, the alpha-carbon, the beta-carbon, and the aromatic carbons.
Table 3: NMR Spectroscopic Data for 4-Amino-L-phenylalanine
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.0-7.2 | d | ~8.5 | Aromatic (ortho to NH₂) |
| ¹H | ~6.6-6.8 | d | ~8.5 | Aromatic (meta to NH₂) |
| ¹H | ~3.8-4.0 | t | ~6.0 | α-H |
| ¹H | ~2.9-3.2 | m | β-H₂ | |
| ¹³C | ~170-175 | C=O | ||
| ¹³C | ~135-140 | Aromatic C (para to CH₂) | ||
| ¹³C | ~125-130 | Aromatic C (ortho to CH₂) | ||
| ¹³C | ~115-120 | Aromatic C (meta to CH₂) | ||
| ¹³C | ~55-60 | Cα | ||
| ¹³C | ~35-40 | Cβ |
Note: Chemical shifts can vary depending on the solvent and pH.
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a common technique for the mass spectrometric analysis of 4-Amino-L-phenylalanine. The fragmentation pattern provides valuable information for structural elucidation.
Expected Fragmentation:
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Parent Ion [M+H]⁺: m/z ≈ 181.09
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Loss of H₂O: [M+H - H₂O]⁺
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Loss of COOH: [M+H - COOH]⁺
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Loss of the side chain: Cleavage of the Cα-Cβ bond.
Experimental Protocols
Determination of pKa by Titration
Principle: The pKa values of the ionizable groups (α-carboxyl, α-amino, and the aromatic amino group) can be determined by titrating a solution of 4-Amino-L-phenylalanine with a strong base and monitoring the pH change.
Methodology:
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Sample Preparation: Prepare a 0.1 M solution of 4-Amino-L-phenylalanine in deionized water.
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Titration Setup: Place the amino acid solution in a beaker with a magnetic stirrer. Calibrate a pH meter and place the electrode in the solution.
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Acidification: Add 0.1 M HCl dropwise to lower the pH to ~1.5, ensuring all functional groups are protonated.
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Titration: Titrate the solution with a standardized 0.1 M NaOH solution, recording the pH after each addition of a small, known volume of titrant.
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Data Analysis: Plot the pH versus the equivalents of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The isoelectric point (pI) is the pH at the first equivalence point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure and environment of the atoms within the molecule.
Methodology for ¹H and ¹³C NMR:
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Sample Preparation: Dissolve 10-20 mg of 4-Amino-L-phenylalanine in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will affect the chemical shifts.
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Instrument Setup:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Tune and shim the instrument to ensure a homogeneous magnetic field.
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Set the appropriate spectral width and acquisition parameters for ¹H and ¹³C nuclei.
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-
Data Acquisition:
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¹H NMR: Acquire a one-dimensional proton spectrum.
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¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling.
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-
Data Processing:
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Apply Fourier transformation to the acquired free induction decays (FIDs).
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Phase and baseline correct the spectra.
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Reference the spectra to an internal standard (e.g., DSS or TSP for aqueous samples).
-
-
Spectral Analysis:
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
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Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
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Electrospray Ionization Mass Spectrometry (ESI-MS)
Principle: ESI-MS is a soft ionization technique that allows for the analysis of intact molecules, providing accurate mass determination and fragmentation data for structural elucidation.
Methodology:
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Sample Preparation: Prepare a dilute solution of 4-Amino-L-phenylalanine (e.g., 10-100 µM) in a solvent compatible with ESI, such as a mixture of water, methanol, or acetonitrile with a small amount of formic acid to promote protonation.
-
Instrument Setup:
-
Use an ESI-mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap).
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable signal.
-
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the protonated molecule [M+H]⁺.
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Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Acquire the product ion spectrum.
-
-
Data Analysis:
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Determine the accurate mass of the parent ion from the full scan spectrum.
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Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure of the molecule.
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Biological Context and Signaling Pathways
4-Amino-L-phenylalanine is a metabolic intermediate and can be involved in pathways related to L-phenylalanine metabolism. Two such pathways in yeast are the Ehrlich pathway for amino acid catabolism and the SPS (Ssy1-Ptr3-Ssy5) sensor pathway for amino acid sensing.
Ehrlich Pathway
The Ehrlich pathway describes the conversion of amino acids into fusel alcohols. In the case of phenylalanine, it is converted to phenylethanol, a compound with a rose-like aroma.
SPS Sensor System
The SPS (Ssy1-Ptr3-Ssy5) sensor system in yeast is a signaling pathway that senses extracellular amino acids and regulates the expression of amino acid permeases.
Conclusion
This technical guide has provided a detailed overview of the chemical properties of 4-Amino-L-phenylalanine, offering valuable data and protocols for researchers in the fields of chemistry, biochemistry, and drug development. The unique characteristics of this unnatural amino acid make it a powerful tool for peptide and protein engineering, with the potential to contribute to the development of novel therapeutics and research reagents.
